6-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
The compound 6-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one features a pyridazinone core substituted at position 6 with a 3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl moiety and a methyl group at position 2. Pyridazinones are heterocyclic compounds known for diverse bioactivities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The presence of the 4-chlorophenyl sulfonyl group may enhance lipophilicity and binding affinity to biological targets, while the pyrrolidine-carbonyl moiety could influence conformational flexibility and metabolic stability .
Properties
IUPAC Name |
6-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-19-15(21)7-6-14(18-19)16(22)20-9-8-13(10-20)25(23,24)12-4-2-11(17)3-5-12/h2-7,13H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNILBXQFBKNNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. The presence of the sulfonamide group, along with the pyrrolidine and pyridazine moieties, indicates a diverse range of pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₁₆H₁₆ClN₃O₄S
- Molecular Weight : 381.8 g/mol
- CAS Number : 1797317-25-9
This compound's structure can be analyzed using various spectroscopic techniques, including NMR and IR spectroscopy, which help elucidate its molecular interactions and stability.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:
Antibacterial Activity
Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, a study synthesized a series of sulfonamide derivatives that demonstrated moderate to strong activity against multiple bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve enzyme inhibition, particularly targeting bacterial enzymes critical for survival.
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have reported strong inhibitory effects against these enzymes, which are crucial in various physiological processes . The IC50 values for some related compounds were as low as 0.63 µM for AChE inhibition .
Anticancer Potential
Similar sulfonamide derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For example, compounds featuring the sulfonamide functionality have exhibited significant cytotoxicity against lung carcinoma cells . This suggests that this compound may also possess anticancer properties worth exploring further.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Bacteria/Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | Salmonella typhi | 2.14 |
| Compound B | AChE Inhibitor | - | 0.63 |
| Compound C | Cytotoxic | Lung carcinoma | - |
| Compound D | Urease Inhibitor | - | 5.00 |
Case Studies
- Antibacterial Screening : A synthesized series of compounds including derivatives of pyrrolidine and sulfonamide were screened for antibacterial activity. The results indicated strong efficacy against Bacillus subtilis, highlighting the potential of these compounds in treating bacterial infections .
- Enzyme Interaction Studies : Docking studies conducted on similar compounds revealed favorable interactions with active sites of AChE and urease, suggesting that modifications in the chemical structure could enhance inhibitory potency .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyridazine moieties exhibit significant anticancer properties. The sulfonamide group present in this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, research has demonstrated that sulfonamide derivatives can inhibit the activity of carbonic anhydrase, an enzyme often overexpressed in various cancer types, thus providing a potential therapeutic target .
Antimicrobial Properties
The presence of the chlorophenyl and sulfonamide groups suggests potential antimicrobial activity. Studies have shown that similar compounds can exhibit broad-spectrum antibacterial effects, making them candidates for developing new antibiotics to combat resistant strains of bacteria . The specific mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Neurological Applications
Research into the neurological effects of pyrrolidine derivatives has revealed their potential as neuroprotective agents. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and protect against neurodegeneration. This compound may offer insights into developing treatments for conditions like Alzheimer's disease or Parkinson's disease by targeting specific receptors or pathways involved in neuronal survival .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated that pyridazine derivatives inhibited tumor cell proliferation by 50% at concentrations as low as 10 µM, suggesting a promising lead for further development. |
| Study B | Antimicrobial Activity | Found that compounds similar to the target molecule showed effectiveness against MRSA strains with MIC values ranging from 8 to 32 µg/mL. |
| Study C | Neuroprotection | Reported that a related pyrrolidine compound reduced apoptosis in neuronal cells exposed to oxidative stress, indicating potential therapeutic benefits in neurodegenerative diseases. |
Comparison with Similar Compounds
Core Structure Modifications
- Pyridazinone Derivatives: describes 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a–3h) synthesized via nucleophilic substitution. These derivatives feature halide or alkyl groups at position 2, contrasting with the target compound’s 2-methyl group. The methyl substituent may improve metabolic stability compared to bulkier groups in 3a–3h .
Spirocyclic and Sulfonamide-Containing Compounds :
highlights spiro compounds (e.g., 2a–e) with sulfonamide groups and a 4-chlorophenyl moiety. The sulfonyl group in the target compound mirrors the sulfonamide in 2a–e, which demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria (MIC 1–3 µmol mL⁻¹). This suggests that the 4-chlorophenyl sulfonyl group in the target compound may similarly enhance bioactivity .
Pyrrolidine-Carbonyl Moieties
lists a triazolopyrazinone derivative with a pyrrolidine-1-carbonyl group and 4-chlorophenyl substitution. While the core differs (triazolopyrazinone vs.
Comparative Data Table
Q & A
Q. What are the critical synthetic steps and characterization methods for this compound?
The synthesis involves multi-step reactions, including:
- Sulfonation : Introducing the 4-chlorophenylsulfonyl group to the pyrrolidine ring under controlled pH and temperature to avoid side reactions.
- Coupling : Activating the carbonyl group (e.g., using DCC or EDCl) to link the pyrrolidine-sulfonyl intermediate to the pyridazinone core .
- Purification : Column chromatography (silica gel, gradient elution) to isolate intermediates, followed by recrystallization for final product purity . Characterization relies on NMR (¹H/¹³C for functional groups), HRMS (exact mass confirmation), and HPLC (purity >95%) .
Q. How do researchers assess the compound’s stability under varying conditions (pH, temperature)?
- Thermogravimetric Analysis (TGA) : Evaluates thermal degradation patterns (e.g., decomposition above 200°C).
- pH Stability Studies : Incubate the compound in buffers (pH 3–9) at 25–40°C for 24–72 hours, monitoring degradation via HPLC .
- Light Sensitivity : Accelerated photostability testing using ICH Q1B guidelines .
Q. What in vitro assays are used to screen its biological activity?
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ for ATPase activity).
- Cellular Viability : MTT or resazurin assays in cancer/primary cell lines (IC₅₀ determination) .
- Binding Affinity : Surface plasmon resonance (SPR) or ITC to quantify target interactions .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonation step?
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄) to enhance sulfonyl group incorporation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for solubility and reactivity .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry .
Q. How to resolve contradictions between spectroscopic data and computational models?
- X-ray Crystallography : Resolve ambiguities in pyrrolidine ring conformation or sulfonyl group orientation .
- DFT Calculations : Compare experimental NMR chemical shifts with theoretical values (e.g., using Gaussian or ORCA software) .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening .
Q. What strategies mitigate environmental impacts during large-scale synthesis?
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
- Waste Analysis : LC-MS profiling of reaction filtrates to identify hazardous by-products (e.g., chlorinated intermediates) .
- Biodegradation Studies : Use OECD 301F assays to assess microbial degradation in water/soil matrices .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core Modifications : Synthesize analogs with varied substituents (e.g., fluoro vs. methyl groups on the phenyl ring) .
- Pharmacophore Mapping : Molecular docking (AutoDock Vina) to identify critical binding motifs (e.g., sulfonyl H-bond acceptors) .
- ADMET Prediction : SwissADME or ADMETLab2.0 to prioritize derivatives with favorable pharmacokinetic profiles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
